molecular formula C6H10O2 B12560780 Hex-1-yne-1,6-diol CAS No. 143672-70-2

Hex-1-yne-1,6-diol

Cat. No.: B12560780
CAS No.: 143672-70-2
M. Wt: 114.14 g/mol
InChI Key: KNPAJOJKZPABSC-UHFFFAOYSA-N
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Description

Hex-1-yne-1,6-diol is an organic compound with the molecular formula C6H10O2. It features both an alkyne (a carbon-carbon triple bond) and two hydroxyl groups (-OH) at the terminal positions. This unique structure makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-1-yne-1,6-diol can be synthesized through several methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction of monosodium acetylide with butyl bromide can yield 1-hexyne, which can then be further functionalized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Hex-1-yne-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Produces hex-1-yne-1,6-dione.

    Reduction: Yields hex-1-ene-1,6-diol or hexane-1,6-diol.

    Substitution: Forms hex-1-yne-1,6-dichloride or hex-1-yne-1,6-dibromide.

Scientific Research Applications

Hex-1-yne-1,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hex-1-yne-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Hex-1-yne-1,6-diol can be compared with other similar compounds such as:

    Hex-2-yne-1,6-diol: Similar structure but with the alkyne group at a different position.

    Hexane-1,6-diol: Lacks the alkyne group, making it less reactive in certain chemical reactions.

    1-Hexyne: Contains only the alkyne group without hydroxyl functionalities.

Uniqueness: this compound’s combination of alkyne and hydroxyl groups makes it uniquely versatile for a variety of chemical transformations and applications.

Properties

CAS No.

143672-70-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hex-1-yne-1,6-diol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1-3,5H2

InChI Key

KNPAJOJKZPABSC-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC#CO

Origin of Product

United States

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